2-(8-Bromo-3-methyl-2,6-dioxopurin-7-yl)acetamide
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Overview
Description
2-(8-Bromo-3-methyl-2,6-dioxopurin-7-yl)acetamide is a chemical compound with the molecular formula C9H8BrN5O3 It is a derivative of purine, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(8-Bromo-3-methyl-2,6-dioxopurin-7-yl)acetamide typically involves the bromination of 3-methylxanthine followed by acylation. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and acetic anhydride for the acylation step. The reactions are usually carried out in an organic solvent such as dichloromethane or chloroform, under reflux conditions .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring purity through recrystallization or chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
2-(8-Bromo-3-methyl-2,6-dioxopurin-7-yl)acetamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The purine ring can undergo oxidation or reduction under specific conditions, altering its electronic properties.
Hydrolysis: The acetamide group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Major Products
Substitution: Formation of substituted purine derivatives.
Oxidation: Formation of oxidized purine derivatives.
Reduction: Formation of reduced purine derivatives.
Hydrolysis: Formation of the corresponding carboxylic acid.
Scientific Research Applications
2-(8-Bromo-3-methyl-2,6-dioxopurin-7-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules such as DNA and proteins.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Potential use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(8-Bromo-3-methyl-2,6-dioxopurin-7-yl)acetamide involves its interaction with specific molecular targets. The bromine atom and the purine ring structure allow it to bind to enzymes and receptors, potentially inhibiting their activity. This compound may interfere with nucleic acid synthesis or protein function, leading to its biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(8-Bromo-1,3-dimethyl-2,6-dioxopurin-7-yl)acetamide
- 2-(3-Methyl-2,6-dioxopurin-7-yl)acetamide
- 2-(8-Bromo-7-pentyl-2,6-dioxopurin-1-yl)acetamide
Uniqueness
2-(8-Bromo-3-methyl-2,6-dioxopurin-7-yl)acetamide is unique due to its specific substitution pattern on the purine ring, which may confer distinct biological activities and chemical reactivity compared to other similar compounds .
Properties
IUPAC Name |
2-(8-bromo-3-methyl-2,6-dioxopurin-7-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrN5O3/c1-13-5-4(6(16)12-8(13)17)14(2-3(10)15)7(9)11-5/h2H2,1H3,(H2,10,15)(H,12,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHZMMHBMKMIKGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)Br)CC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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